molecular formula C25H25FN4O2 B2785197 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097933-16-7

2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2785197
M. Wt: 432.499
InChI Key: SBFCLDRWGYHJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a chemical compound with a specific molecular structure1. However, the detailed description and specific applications of this compound are not readily available in the retrieved sources.



Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. However, the specific synthesis process for this compound is not detailed in the available sources. It’s worth noting that catalytic protodeboronation of pinacol boronic esters has been reported, which might be relevant depending on the synthetic pathway2.



Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for this compound is not provided in the available sources.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available sources. However, it’s worth noting that catalytic protodeboronation of pinacol boronic esters has been reported, which might be relevant depending on the reaction conditions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, etc. These properties are crucial for determining the compound’s applications. However, the specific physical and chemical properties for this compound are not provided in the available sources.


Scientific Research Applications

Molecular Structure and Interactions This compound, along with similar structures, has been a subject of structural analysis to understand its molecular interactions and stability. The analysis of its crystal structure reveals significant molecular conformations, including coplanar arrangements with quinoline rings and chair conformations of piperazine rings. Such studies provide insights into the compound's molecular interactions, stability, and potential reactivity, which are crucial for its application in drug design and material science (Jin Shen et al., 2012).

Antimicrobial Applications Research into the antimycobacterial activity of similar compounds has shown promising results against various Mycobacterium species, including Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant strains. The synthesis and evaluation of these compounds highlight their potential in addressing antibiotic resistance and developing new therapeutic agents (R. Kumar et al., 2008).

Enzyme Inhibition for Therapeutic Targeting Compounds with similar structures have been studied for their potential as enzyme inhibitors, specifically targeting enzymes like Nicotinamidephosphoribosyltransferase (NAMPT). Such inhibitors are explored for their therapeutic potential in cancer treatment and other diseases where enzyme regulation plays a critical role (M. Venkateshan et al., 2019).

Cancer Research and Treatment The exploration of similar compounds for their activity against Aurora A kinase, a key regulator in cell cycle control, signifies its potential application in cancer therapy. Inhibiting this enzyme could provide a pathway to treat various cancers by disrupting the cell cycle of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Neurological and Psychiatric Applications The research on derivatives of similar compounds demonstrates their potential as noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists. This has implications for the development of new treatments for psychiatric disorders and understanding the neurochemical pathways involved in these conditions (J. Perregaard et al., 1992).

Safety And Hazards

The safety and hazards associated with a compound are crucial for handling and application purposes. Unfortunately, the specific safety and hazard information for this compound is not provided in the available sources.


Future Directions

The future directions for research and application of this compound are not explicitly mentioned in the available sources. However, given the complexity of the compound, it could potentially have applications in various fields, including medicinal chemistry, material science, and others.


Please note that this analysis is based on the limited information available from the sources and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and review of scientific literature would be necessary.


properties

IUPAC Name

2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O2/c26-21-3-1-20(2-4-21)25(11-12-25)24(32)29-15-9-18(10-16-29)17-30-23(31)6-5-22(28-30)19-7-13-27-14-8-19/h1-8,13-14,18H,9-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFCLDRWGYHJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

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